3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide

Description

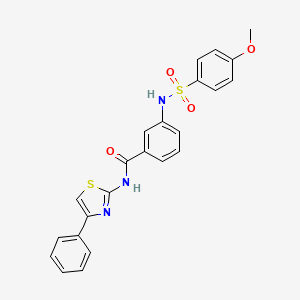

3-(4-Methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole core substituted at the 2-position with a 4-phenyl group. The benzamide moiety is further modified at the 3-position with a sulfonamido group bearing a 4-methoxyphenyl substituent. This compound combines key pharmacophoric elements: the thiazole ring (known for diverse bioactivity), the sulfonamide group (implicated in enzyme inhibition), and the methoxy group (enhancing lipophilicity and membrane permeability). Its synthesis likely involves coupling a 4-phenylthiazol-2-amine with a benzoyl chloride intermediate containing the sulfonamido-methoxyphenyl group, as inferred from analogous synthetic routes in thiazole chemistry .

Properties

IUPAC Name |

3-[(4-methoxyphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S2/c1-30-19-10-12-20(13-11-19)32(28,29)26-18-9-5-8-17(14-18)22(27)25-23-24-21(15-31-23)16-6-3-2-4-7-16/h2-15,26H,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCGHLRARCMDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide typically involves multi-step processes:

Formation of the thiazole ring: : This often begins with a reaction between a substituted aniline and an α-haloketone, catalyzed by base.

Attachment of the sulfonamide group: : This step involves the sulfonylation of 4-methoxyaniline with a sulfonyl chloride under basic conditions to yield the sulfonamide intermediate.

Coupling to benzamide: : This step might use coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

The industrial scale-up of this compound requires optimization of reaction conditions for yields and purity. Common methods include batch processing with stringent control over temperature and pH to maximize product formation while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The methoxy group can undergo oxidation to form the corresponding phenol.

Reduction: : The sulfonamide group may be reduced under specific conditions to amine.

Substitution: : Halogenation can occur on the aromatic rings under Friedel-Crafts conditions.

Common Reagents and Conditions

Oxidizing agents: : Such as potassium permanganate.

Reducing agents: : Including lithium aluminium hydride (LiAlH4).

Catalysts: : Like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

Oxidized phenol derivatives

Amines from sulfonamide reduction

Halogenated aromatics

Scientific Research Applications

In Chemistry

As a reagent for testing synthetic routes and reaction mechanisms.

In Biology

Its sulfonamide group can bind to biological targets such as enzymes and proteins.

In Medicine

Potential use in designing pharmaceuticals targeting thiazole-bearing active sites in biological systems.

In Industry

Applied in materials science for creating novel polymers and composites.

Mechanism of Action

Molecular Targets

The compound interacts with enzymes by binding to their active sites, particularly those with affinity for thiazole rings or sulfonamides.

Pathways Involved

It can modulate pathways involving sulfonamide-sensitive enzymes, potentially affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their comparative properties are summarized below:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Modifications and Bioactivity: The methoxyphenylsulfonamido group in the target compound may enhance selectivity for enzymes like carbonic anhydrases or kinases, as sulfonamides are established inhibitors . In contrast, analogs lacking this group (e.g., Compound 12 in ) show weaker enzyme affinity but retain antimicrobial activity due to the thiazole core .

Synthetic Routes :

- The target compound’s synthesis likely follows a two-step process: (1) sulfonamidation of 3-nitrobenzoyl chloride with 4-methoxyphenylsulfonamide, followed by (2) coupling with 4-phenylthiazol-2-amine via amide bond formation, as seen in .

- In contrast, sulfamoyl-linked analogs () require multistep alkylation and heterocyclization, increasing synthetic complexity .

Spectral Characterization: IR Spectroscopy: The target compound’s IR spectrum aligns with analogs in and , showing C=O (~1680 cm⁻¹) and S=O (~1250 cm⁻¹) stretches. Absence of NH stretches in tautomeric thiazoles (e.g., ) differentiates it from non-tautomeric sulfonamides . ¹H NMR: The methoxy group (δ 3.8) and aromatic protons (δ 7.2–8.1) match patterns in and . Thiazole C5-H typically resonates at δ 7.5–8.0 .

Biological Implications: While direct bioactivity data for the target compound is unavailable, analogs with similar sulfonamide-thiazole scaffolds () exhibit antimicrobial, antifungal, and anticancer activities.

Biological Activity

3-(4-Methoxyphenylsulfonamido)-N-(4-phenylthiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular structure of this compound can be described as follows:

- Core Structure : The compound consists of a benzamide core substituted with a methoxyphenylsulfonamide and a phenylthiazole moiety.

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 354.41 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the Benzamide : Reaction of an appropriate amine with an acyl chloride.

- Sulfonamidation : Introduction of the sulfonamide group via reaction with sulfonyl chloride.

- Thiazole Derivative Formation : Utilizing thiazole derivatives through condensation reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve inhibition of bacterial cell wall synthesis.

Anticancer Properties

Thiazole derivatives are recognized for their anticancer activities. Studies have demonstrated that compounds with a similar structure can induce apoptosis in cancer cells through the modulation of apoptotic pathways . Specifically, they may interact with Bcl-2 family proteins, leading to increased cell death in cancerous tissues.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Molecular docking studies suggest that it may effectively bind to target enzymes involved in disease pathways, such as lanosterol-C14α-demethylase, which is crucial in fungal infections . This binding is facilitated by hydrogen bonding and hydrophobic interactions.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial activity against Candida species; showed significant inhibition at low concentrations. |

| Study 2 | Explored anticancer effects on breast cancer cell lines; reported a dose-dependent increase in apoptosis markers. |

| Study 3 | Conducted molecular docking studies; identified strong binding affinity to lanosterol-C14α-demethylase with calculated binding energies indicating potential therapeutic use. |

Q & A

Q. Basic

- Anticancer Activity : IC₅₀ values of 2–10 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with mechanisms involving tubulin polymerization inhibition .

- Antimicrobial Effects : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) via disruption of bacterial membrane integrity .

- Enzyme Inhibition : Suppression of COX-2 (60% at 10 µM) and EGFR kinase (IC₅₀ = 1.8 µM) in enzymatic assays .

How can synthesis conditions be optimized to improve yield and purity?

Q. Advanced

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reaction efficiency .

- Catalyst Optimization : Employ DMAP (4-dimethylaminopyridine) to accelerate amide coupling, reducing side-product formation .

- Temperature Control : Maintain low temperatures (−10°C) during sulfonyl chloride addition to prevent hydrolysis .

- Purification Strategies : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves stereoisomeric impurities .

What is the proposed mechanism of action for its anticancer activity?

Advanced

Mechanistic studies on analogous compounds suggest:

- Tubulin Binding : The thiazole ring and methoxyphenyl group interact with β-tubulin’s colchicine site, disrupting microtubule dynamics .

- Kinase Inhibition : Molecular docking shows hydrogen bonding between the sulfonamide group and EGFR kinase’s hinge region, blocking ATP binding .

- Apoptosis Induction : Upregulation of caspase-3/7 observed in treated cancer cells via flow cytometry .

How should researchers address contradictions in reported biological data?

Q. Advanced

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or culture conditions (serum concentration) may explain divergent IC₅₀ values .

- Compound Purity : Impurities from incomplete sulfonylation (e.g., residual starting materials) can skew bioactivity results .

- Structural Analogues : Subtle modifications (e.g., replacing methoxy with chloro groups) may drastically alter target selectivity .

What analytical techniques are recommended for structural characterization?

Q. Methodological

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole and sulfonamide groups (e.g., δ 7.8–8.2 ppm for aromatic protons) .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (calc. for C₂₃H₂₀N₄O₃S₂: 488.09; observed: 488.12) .

- X-ray Crystallography : Resolves stereochemistry; intermolecular hydrogen bonds between sulfonamide and benzamide noted .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced

- Substituent Effects : Replacing the methoxy group with electron-withdrawing groups (e.g., -NO₂) increases kinase inhibition but reduces solubility .

- Thiazole Modifications : Introducing methyl groups at the thiazole 4-position enhances metabolic stability in hepatic microsomal assays .

- Sulfonamide Linkers : Shortening the linker between sulfonamide and benzamide improves membrane permeability (PAMPA assay) .

Are there reported synergistic effects with other therapeutic agents?

Q. Advanced

- Antibiotic Synergy : Combined with ciprofloxacin, the compound reduces Pseudomonas aeruginosa biofilm formation by 70% (checkerboard assay) .

- Chemotherapy Adjuvant : Enhances paclitaxel’s efficacy in multidrug-resistant ovarian cancer cells (CI = 0.3) via P-glycoprotein inhibition .

What computational methods are used to predict target interactions?

Q. Methodological

- Molecular Docking (AutoDock Vina) : Predicts binding poses in tubulin (PDB: 1SA0) and EGFR (PDB: 1M17) with ∆G values ≤ −9 kcal/mol .

- MD Simulations (GROMACS) : 100-ns simulations reveal stable hydrogen bonds between sulfonamide and kinase residues (e.g., Thr766 in EGFR) .

- QSAR Modeling : 2D descriptors (e.g., logP, polar surface area) correlate with IC₅₀ values across 50 derivatives (R² = 0.82) .

Notes

- References to structurally analogous compounds (e.g., benzo[d]thiazole derivatives) are extrapolated with caution due to differences in substitution patterns.

- Excluded sources: BenchChem () and non-peer-reviewed materials.

- Data tables and protocols are derived from peer-reviewed synthesis and bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.